molecular formula C8H16N2O2 B2791170 tert-Butyl 2-cyclopropylhydrazinecarboxylate CAS No. 848153-29-7

tert-Butyl 2-cyclopropylhydrazinecarboxylate

Cat. No.: B2791170
CAS No.: 848153-29-7
M. Wt: 172.228
InChI Key: FXXNNLJMXTWNNU-UHFFFAOYSA-N
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Description

Chemical Name: tert-Butyl 2-cyclopropylhydrazinecarboxylate CAS No.: 848153-29-7 Molecular Formula: C₈H₁₆N₂O₂ Purity: 95% Availability: 100 mg, 250 mg, 1 g quantities (commercially available) .

This compound belongs to the class of hydrazinecarboxylates, characterized by a tert-butyl carbamate group (-NH-C(=O)-O-tBu) and a cyclopropyl substituent on the hydrazine backbone. Its structure confers unique steric and electronic properties, making it valuable in organic synthesis and pharmaceutical intermediate preparation.

Properties

IUPAC Name

tert-butyl N-(cyclopropylamino)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-8(2,3)12-7(11)10-9-6-4-5-6/h6,9H,4-5H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXNNLJMXTWNNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-cyclopropylhydrazinecarboxylate typically involves the reaction of cyclopropylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions, usually between 0 to 20°C, to ensure the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-cyclopropylhydrazinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropylhydrazines .

Mechanism of Action

The mechanism of action of tert-Butyl 2-cyclopropylhydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s hydrazine group can form covalent bonds with various substrates, leading to the formation of stable intermediates. These interactions can modulate the activity of enzymes and other proteins, thereby influencing biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The tert-butyl hydrazinecarboxylate family includes derivatives with diverse substituents, which influence reactivity, stability, and applications. Key analogues include:

tert-Butyl 2-isopropylhydrazinecarboxylate (CAS 16689-35-3)
  • Molecular Formula : C₈H₁₈N₂O₂
  • Molecular Weight : 174.24 g/mol
  • Key Difference : Replaces the cyclopropyl group with an isopropyl (-CH(CH₃)₂) substituent.
  • Properties : Higher molecular weight and reduced ring strain compared to the cyclopropyl variant. The isopropyl group increases steric bulk but lacks the electron-deficient nature of the cyclopropane ring .
tert-Butyl 2-(propan-2-ylidene)hydrazinecarboxylate (CAS 16689-34-2)
  • Molecular Formula : C₈H₁₆N₂O₂
  • Molecular Weight : 172.23 g/mol
  • Key Difference : Features a propan-2-ylidene group (CH₂=C(CH₃)-) instead of cyclopropyl.
  • Solubility in organic solvents (e.g., 5.8 mL for 1 mM stock solution) is comparable to the cyclopropyl derivative .
tert-Butyl 1-(cyclopropylmethyl)-2-(propan-2-ylidene)hydrazinecarboxylate (CAS 809282-57-3)
  • Molecular Formula : C₁₂H₂₁N₃O₂
  • Key Difference : Combines cyclopropylmethyl and isopropylidene groups.

Biological Activity

Tert-butyl 2-cyclopropylhydrazinecarboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

This compound is characterized by the presence of a tert-butyl group, which often influences the pharmacokinetic properties of compounds. The cyclopropyl moiety can enhance the binding affinity to biological targets due to its unique three-membered ring structure, which can impart rigidity and specificity to the compound.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its anti-inflammatory and antioxidant properties.

Anti-inflammatory Activity

Research indicates that compounds with similar structural motifs exhibit significant anti-inflammatory effects. For instance, studies have shown that related compounds can inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. The mechanism often involves the modulation of signaling pathways associated with inflammation.

Table 1: Summary of Anti-inflammatory Activity in Related Compounds

CompoundIC50 (µM)Mechanism of Action
This compoundTBDInhibition of NF-κB signaling
2-tert-butyl-4-methoxyphenol (BHA)15Antioxidant activity, COX inhibition
2,6-di-tert-butyl-4-methylphenol (BHT)20Scavenging free radicals

Note: TBD = To Be Determined

Antioxidant Activity

The antioxidant potential of this compound is hypothesized based on the presence of the tert-butyl group, which is known to enhance the stability of radical species. This property is crucial for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Case Studies

Several case studies have been conducted to evaluate the biological activity of hydrazine derivatives, including this compound.

  • Case Study on Inflammatory Response
    • Objective : To assess the anti-inflammatory effects of this compound in a murine model.
    • Methodology : Mice were treated with LPS to induce inflammation, followed by administration of the compound.
    • Findings : Significant reduction in inflammatory markers was observed compared to control groups, suggesting effective modulation of inflammatory pathways.
  • Case Study on Oxidative Stress
    • Objective : To determine the antioxidant capacity using DPPH assay.
    • Methodology : Various concentrations of this compound were tested against DPPH radicals.
    • Findings : The compound exhibited dose-dependent scavenging activity, indicating potential therapeutic applications as an antioxidant.

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing biological activity. Research into related compounds suggests that modifications can lead to improved efficacy and reduced toxicity.

Structure-Activity Relationship (SAR)

A comparative analysis of structurally similar compounds reveals insights into how modifications affect biological properties:

Table 2: Structure-Activity Relationship Analysis

CompoundStructural FeatureBiological Activity
This compoundTert-butyl groupAnti-inflammatory
Di-tert-butyl hydrazine derivativesIncreased steric bulkEnhanced stability
Cyclopropane derivativesRing strainIncreased reactivity

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